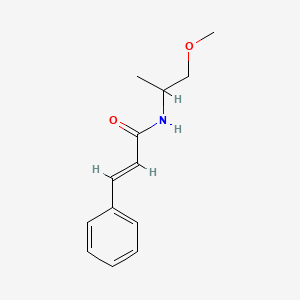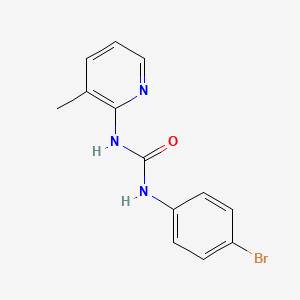
4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide, also known as CP 945,598, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been found to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 acts as a CB1 receptor antagonist, which means it blocks the binding of endocannabinoids to the receptor. This results in a decrease in the activity of the CB1 receptor and a reduction in the release of neurotransmitters such as dopamine and serotonin. This mechanism of action is thought to be responsible for the analgesic and anti-inflammatory effects of 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598.
Biochemical and Physiological Effects
4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and inflammatory bowel disease. It has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 has also been found to have a potential role in the regulation of appetite and weight gain.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 has several advantages for lab experiments. It has a high affinity for the CB1 receptor, which makes it a useful tool for studying the role of the endocannabinoid system in various physiological processes. It also has a well-characterized mechanism of action, which makes it easier to interpret the results of experiments. However, 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 has some limitations as well. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. It also has a relatively short half-life, which makes it difficult to use in long-term studies.
Orientations Futures
There are several future directions for research on 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598. One potential area of research is the development of more potent and selective CB1 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 in other fields such as neurodegenerative disorders and addiction. Additionally, more research is needed to establish the long-term safety and efficacy of 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 in humans.
Conclusion
In conclusion, 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 is a chemical compound that has been extensively studied for its potential therapeutic applications. It has a well-characterized mechanism of action and has been found to have a wide range of biochemical and physiological effects. While it has several advantages for lab experiments, its long-term safety and efficacy have not been fully established. There are several future directions for research on 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598, including the development of more potent and selective CB1 receptor antagonists and the investigation of its potential therapeutic applications in other fields.
Méthodes De Synthèse
The synthesis of 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 involves the reaction of 4-chloro-1-methylpyrazole-5-carboxylic acid with 2-phenoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then converted to the final product through a series of reactions involving the introduction of a chloro group and a carboxamide group.
Applications De Recherche Scientifique
4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 has been extensively studied for its potential therapeutic applications in various fields such as pain management, inflammation, and neurological disorders. It has been found to have a high affinity for the cannabinoid receptor type 1 (CB1), which is involved in the regulation of pain, appetite, and mood. 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease and arthritis.
Propriétés
IUPAC Name |
4-chloro-2-methyl-N-(2-phenoxyphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-21-16(13(18)11-19-21)17(22)20-14-9-5-6-10-15(14)23-12-7-3-2-4-8-12/h2-11H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXCTRPGIREEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5315002.png)
![4-methoxybenzyl 2-[3-(1-adamantylamino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate](/img/structure/B5315009.png)
![1-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2(1H)-pyridinone](/img/structure/B5315012.png)
![4-chloro-N-ethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5315022.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole](/img/structure/B5315027.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5315044.png)

![5-{2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315053.png)
![6-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B5315061.png)
![5-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoxaline](/img/structure/B5315068.png)

![N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5315084.png)

